L-Homoglutamine

Description

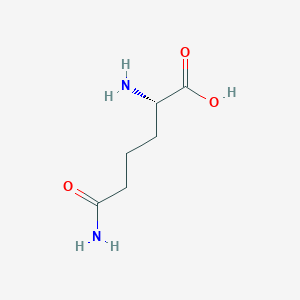

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-32-1 |

Source

|

| Record name | 6-Oxolysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXOLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Pathway of L-Homoglutamine

Foreword: Charting Unexplored Metabolic Territories

In the vast and intricate landscape of cellular metabolism, while the highways of glycolysis and the Krebs cycle are meticulously mapped, there exist countless unpaved roads and enigmatic junctions. L-Homoglutamine, a non-proteinogenic amino acid, represents one such territory. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not a rigid map, but a detailed exploratory chart into the biochemical world of L-Homoglutamine. As your guide, I will navigate the knowns and the reasoned unknowns, grounding our journey in established biochemical principles and providing the tools to further explore this fascinating molecule. Our approach is one of scientific integrity, where we explain not just the what, but the why, fostering a deeper understanding of the causality behind the metabolic steps and the experimental designs used to probe them.

I. Unveiling L-Homoglutamine: A Molecular Profile

L-Homoglutamine, systematically known as (S)-2,6-diamino-6-oxohexanoic acid and often referred to as 6-oxo-L-lysine, is a fascinating analogue of the proteinogenic amino acid L-glutamine.[1][2][3] Its structure, featuring a six-carbon backbone derived from lysine with a terminal amide group, places it at the crossroads of amino acid and nitrogen metabolism. While not incorporated into proteins, its structural similarity to key metabolic players suggests a potential, albeit under-investigated, role in cellular physiology and pathology.

| Molecular Property | Value | Source |

| CAS Number | 7433-32-1 | [1][2][3][4][5] |

| Molecular Formula | C6H12N2O3 | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Synonyms | 6-Oxo-L-lysine, (S)-2,6-Diamino-6-oxohexanoic acid | [1][2] |

II. The Putative Biochemical Pathway of L-Homoglutamine: A Synthesis of Evidence

A dedicated, linear biochemical pathway for L-Homoglutamine has not been definitively established in the current body of scientific literature. However, by examining related metabolic routes, particularly the catabolism of L-lysine, we can construct a scientifically plausible pathway. The evidence strongly suggests that L-Homoglutamine arises as a product of lysine degradation.

The Nexus with Lysine Catabolism

In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs predominantly in the liver.[6][7][8] This pathway converts L-lysine into α-aminoadipate, which is then further metabolized.[9][10] A key intermediate in this pathway is L-2-aminoadipate-6-semialdehyde (also known as L-allysine).[7][8][9] It is at this juncture that the synthesis of L-Homoglutamine is proposed to diverge.

The formation of L-2-aminoadipate-6-semialdehyde can be catalyzed by the enzyme L-lysine 6-transaminase (EC 2.6.1.36), which transfers the ε-amino group of L-lysine to an α-keto acid, typically α-ketoglutarate, yielding L-glutamate and the semialdehyde.[11][12][13]

Proposed Synthesis of L-Homoglutamine

The proposed biosynthetic route to L-Homoglutamine hinges on the enzymatic conversion of L-2-aminoadipate-6-semialdehyde. The terminal aldehyde group of this intermediate is a prime target for amidation to form the amide group characteristic of L-Homoglutamine. This transformation would likely require an enzyme with glutamine synthetase-like or asparagine synthetase-like activity, utilizing ammonia as the nitrogen donor and ATP as an energy source.

The putative enzymatic step would be:

L-2-aminoadipate-6-semialdehyde + NH₃ + ATP → L-Homoglutamine + ADP + Pi

The enzyme catalyzing this reaction remains to be identified but could be a promiscuous activity of a known ligase or a yet-uncharacterized enzyme specific to this pathway.

Metabolic Fate of L-Homoglutamine

The degradation of L-Homoglutamine would likely proceed via hydrolysis of the amide bond to yield L-α-aminoadipate, catalyzed by an amidohydrolase. L-α-aminoadipate would then re-enter the main lysine degradation pathway, ultimately being converted to acetyl-CoA, which can enter the citric acid cycle for energy production.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. Lysine - Wikipedia [en.wikipedia.org]

- 7. Saccharopine - Wikipedia [en.wikipedia.org]

- 8. hmdb.ca [hmdb.ca]

- 9. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. Characterization of L-lysine 6-aminotransferase and its structural gene from Flavobacterium lutescens IFO3084 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-lysine 6-transaminase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to L-Homoglutamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

L-Homoglutamine, a higher homolog of the proteinogenic amino acid L-glutamine, presents a unique structural modification that offers intriguing possibilities in the fields of peptide synthesis, drug development, and biochemical research. This guide provides a comprehensive technical overview of L-Homoglutamine, delving into its core structural and chemical properties. We will explore its synthesis, stability, and analytical characterization, offering insights for its practical application in a research setting. While experimental data for certain properties of L-Homoglutamine remain limited, this guide synthesizes the available information and draws logical comparisons with its well-studied lower homolog, L-glutamine, to provide a foundational resource for scientists.

Introduction: The Significance of a Single Methylene Group

The substitution of natural amino acids with their homologs is a powerful strategy in medicinal chemistry and peptide design. The addition of a single methylene group in the side chain of L-glutamine to form L-Homoglutamine may seem like a subtle alteration, but it can profoundly impact the conformational flexibility, proteolytic stability, and binding affinity of peptides and peptidomimetics.[1] Understanding the fundamental characteristics of L-Homoglutamine is therefore crucial for its effective utilization in designing novel therapeutics and research tools. This guide aims to consolidate the current knowledge of L-Homoglutamine, providing a detailed examination of its structure and chemical properties to empower researchers in their scientific endeavors.

Molecular Structure and Identification

A precise understanding of the molecular structure of L-Homoglutamine is fundamental to its application. This section details its key identifiers and stereochemistry.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S)-2,6-Diamino-6-oxohexanoic acid | [2] |

| CAS Number | 7433-32-1 | [3] |

| Molecular Formula | C6H12N2O3 | [3] |

| Canonical SMILES | C(CC(C(=O)O)N)CC(=O)N | [4] |

| InChI | InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | [2] |

| InChIKey | YZJSUQQZGCHHNQ-VFUOTHLGSA-N | [2] |

Stereochemistry and 3D Conformation

Diagram: 2D and 3D Structures of L-Homoglutamine

Caption: 2D and 3D representations of the L-Homoglutamine molecule.

Physicochemical Properties

The physicochemical properties of L-Homoglutamine dictate its behavior in various experimental settings, from reaction conditions to biological assays.

Key Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Weight | 160.17 g/mol | [3] |

| Melting Point | 173-177°C | |

| pKa Values | Not experimentally determined. Expected to be similar to L-glutamine (pKa1 ~2.2 for -COOH, pKa2 ~9.1 for -NH3+). | Inferred |

| Solubility | Soluble in water. Specific quantitative data is not readily available. | Qualitative |

| Appearance | White solid | [3] |

Stability Profile

The stability of L-Homoglutamine is a critical consideration for its storage and use in aqueous solutions. While specific degradation kinetics for L-Homoglutamine are not extensively published, valuable insights can be drawn from studies on L-glutamine.

L-glutamine is known to be unstable in aqueous solutions, degrading to pyroglutamic acid and ammonia.[6][7] This degradation is dependent on pH and temperature.[6] L-glutamine exhibits maximum stability in the pH range of 5.0 to 7.5.[7] At room temperature, a significant percentage of L-glutamine can degrade within a few days.[6] For long-term storage of solutions, refrigeration at 4°C is recommended, where degradation is significantly slower.[8]

Causality Behind Instability: The primary degradation pathway involves the intramolecular cyclization of the glutamine side chain to form a lactam, pyroglutamic acid, with the concomitant release of ammonia. This reaction is catalyzed by both acid and base.

Self-Validating Protocol for Stability Assessment: To ensure the integrity of L-Homoglutamine in experimental protocols, it is imperative to use freshly prepared solutions. If solutions must be stored, they should be kept at 4°C for no longer than a few days. For critical applications, the concentration of L-Homoglutamine should be verified by a suitable analytical method, such as HPLC, prior to use.

Synthesis of L-Homoglutamine

The synthesis of L-Homoglutamine is not as widely documented as that of proteinogenic amino acids. However, established methods in peptide chemistry can be adapted for its preparation.

Chemical Synthesis Strategy

A common approach to synthesizing L-Homoglutamine involves the use of a protected L-glutamic acid derivative as the starting material. The additional methylene group can be introduced through various organic synthesis techniques. A plausible synthetic route is outlined below.

Diagram: Proposed Synthesis of L-Homoglutamine

Caption: A conceptual workflow for the chemical synthesis of L-Homoglutamine.

Exemplary Protocol Steps (Conceptual):

-

Protection of L-Glutamic Acid: The α-amino and α-carboxyl groups of L-glutamic acid are protected using standard protecting groups (e.g., Boc for the amine and a methyl or ethyl ester for the acid).

-

Side-Chain Homologation: The γ-carboxyl group is converted to a carboxylic acid with an additional methylene unit. The Arndt-Eistert homologation is a classic method for such a transformation.

-

Amidation: The newly formed γ-carboxyl group is selectively amidated to form the homoglutamine side chain.

-

Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield L-Homoglutamine.

Note: This is a generalized scheme, and specific reaction conditions would need to be optimized.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical synthesis. Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a primary amine.[4][9][10][11] In principle, a suitably engineered transglutaminase could potentially be used to synthesize L-Homoglutamine from a precursor, although specific protocols for this are not yet established.

Biological Role and Applications

While not a component of proteins, L-Homoglutamine's structural similarity to L-glutamine suggests potential interactions with biological systems that utilize glutamine.

Potential Metabolic Fate

L-glutamine is a central player in nitrogen metabolism, serving as a substrate for enzymes like glutaminase and glutamine synthetase. It is plausible that L-Homoglutamine could act as a substrate or inhibitor for these enzymes, although this requires experimental verification. Studies on β-glutamate, another glutamine analog, have shown that it can be a substrate for glutamine synthetase, albeit with lower efficiency than α-glutamate.[12]

Diagram: Potential Interaction with Glutamine Metabolism

Caption: Hypothetical interaction of L-Homoglutamine with the glutaminase pathway.

Applications in Drug Development

The primary application of L-Homoglutamine is in peptide synthesis, where its incorporation can lead to peptides with enhanced properties.[3]

-

Increased Proteolytic Stability: The modified side chain can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide drugs.

-

Conformational Constraints: The longer side chain can alter the conformational landscape of a peptide, potentially locking it into a bioactive conformation.

-

Modified Binding Affinity: The altered side chain length and flexibility can lead to improved or more selective binding to a target receptor or enzyme.

Fmoc-L-Homoglutamine is a commercially available derivative used in solid-phase peptide synthesis (SPPS) for the straightforward incorporation of this non-natural amino acid into peptide chains.[3]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of L-Homoglutamine.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of amino acids. Due to its polar nature, L-Homoglutamine is well-suited for analysis by reverse-phase HPLC with a polar-embedded or aqueous-compatible stationary phase.

Exemplary HPLC Method (Adapted from L-Glutamine Analysis):

-

Column: A C18 column with aqueous compatibility (e.g., YMC Pack ODS-AQ).[13]

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like methanol or acetonitrile.[8][13][14][15]

-

Detection: As L-Homoglutamine lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) can be used.[13] Alternatively, derivatization with a UV-active or fluorescent tag can enhance sensitivity.

-

Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides high sensitivity and specificity for the detection and quantification of L-Homoglutamine.[16]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum would provide signals for the carbonyl carbon, the α-carbon, and the carbons of the side chain.[6][17]

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 161.09.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely involve neutral losses of water, ammonia, and parts of the side chain, providing structural confirmation.[16]

Conclusion and Future Directions

L-Homoglutamine represents a valuable building block for the design of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. While a comprehensive experimental dataset for all of its physicochemical properties is still emerging, the information available, coupled with a strong understanding of its lower homolog L-glutamine, provides a solid foundation for its application in research and drug development. Future work should focus on obtaining detailed experimental data on its pKa, solubility, and stability, as well as exploring its interactions with key metabolic enzymes. The development of efficient and scalable synthesis protocols will also be crucial for its wider adoption. As our understanding of this intriguing amino acid grows, so too will its potential to contribute to the next generation of peptide-based therapeutics.

References

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311. [Link]

-

Scribd. Glutamine Stability Study PDF. [Link]

-

PubChem. D,L-Homoglutamine. [Link]

-

PubChem. D,L-Homoglutamine. [Link]

-

Jayaraman, B., & Kunchithapatham, J. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. ResearchGate. [Link]

-

Kumar, N., Gulati, A., & Bhattacharya, A. (2015). NMR spectral data (1H, 13C and 2D experiments) of L-glutamine and its autoclaved products (GlA20 and GlA40). ResearchGate. [Link]

-

Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European journal of pharmaceutical sciences, 7(2), 107–112. [Link]

-

RCSB PDB. 1O0B: CRYSTAL STRUCTURE OF L-GLUTAMINE AND AMPCPP BOUND TO GLUTAMINE AMINOACYL TRNA SYNTHETASE. [Link]

-

Lorand, L., & Graham, R. M. (2003). Transglutaminases: crosslinking enzymes with pleiotropic functions. Nature reviews. Molecular cell biology, 4(2), 140–152. [Link]

-

Hoge, S., & Long, K. (2021). Insights Into Designing Peptide-Based Libraries for Drug Discovery. American Pharmaceutical Review. [Link]

-

Serafini, G., & Gaggelli, E. (2018). Biocatalysis by Transglutaminases: A Review of Biotechnological Applications. Molecules (Basel, Switzerland), 23(11), 2847. [Link]

-

Roberts, M. F., & Lai, M. C. (1998). beta-Glutamate as a substrate for glutamine synthetase. Applied and environmental microbiology, 64(11), 4531–4535. [Link]

-

Asano, Y., Nakazawa, A., Kato, Y., & Kondo, K. (1989). Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi. The Journal of biological chemistry, 264(24), 14233–14239. [Link]

-

Eisenberg, D., Gill, H. S., Pfluegl, G. M., & Rotstein, S. H. (2000). Structure-function relationships of glutamine synthetases. Biochimica et biophysica acta, 1477(1-2), 122–145. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Khedouri, E., Wellner, V. P., & Meister, A. (1964). ENZYMATIC SYNTHESIS OF BETA-AMINOGLUTARAMIC ACID (BETA-GLUTAMINE) BY GLUTAMINE SYNTHETASE: EVIDENCE FOR THE UTILIZATION OF BETA-AMINOGLUTARYLPHOSPHATE. Biochemistry, 3, 824–828. [Link]

-

Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical nutrition (Edinburgh, Scotland), 10(4), 186–192. [Link]

-

Griffin, M., Casadio, R., & Bergamini, C. M. (2002). Transglutaminases: nature's biological glues. The Biochemical journal, 368(Pt 2), 377–396. [Link]

-

Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube. [Link]

-

Folk, J. E., & Chung, S. I. (1985). Transglutaminases. Methods in enzymology, 113, 358–375. [Link]

-

Patel, K., & Patel, J. (2014). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF L- ALANYL-L-GLUTAMINE IN. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1334-1343. [Link]

-

Adibi, S. A., & Lochs, H. (1993). Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine. Clinical science (London, England : 1979), 85(5), 571–577. [Link]

-

PubChem. L-Glutamine. [Link]

-

Al-Masri, M., Al-Sha'er, M. A., & Al-Halim, L. A. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Biomolecules, 14(1), 264. [Link]

-

ResearchGate. (a). The EI-MS, and (b). ESI-MS/MS fragmentation pathways of compound 1. [Link]

-

Chorilli, M., Salgado, H. R. N., Santos, F. A., & Silva, L. A. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3(2), 113-117. [Link]

-

Wang, J., & Wang, H. (2020). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods (Basel, Switzerland), 9(10), 1479. [Link]

-

ResearchGate. X-ray crystallography data collection parameters and structure refinement statistics. [Link]

-

P3 BioSystems. Homoglutamine (Hgln). [Link]

- Google Patents. CN1264810C - Process for synthesis of L-glutamine.

-

Chorilli, M., Salgado, H., Santos, F., & Silva, L. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. ResearchGate. [Link]

-

Allen, F., Greiner, R., & Wishart, D. (2015). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. ResearchGate. [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Arii, K., & Kai, T. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. Semantic Scholar. [Link]

-

Sleno, L., & Volmer, D. A. (2005). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical chemistry, 77(14), 4464–4472. [Link]

- Google Patents.

-

Wageningen University & Research. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures. [Link]

- Google Patents.

-

Soderberg, T. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Bowden, N. A. (2018). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. L-Glutamine(56-85-9) 1H NMR [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. D,L-Homoglutamine | C6H12N2O3 | CID 90471629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Glutamine(56-85-9) 13C NMR [m.chemicalbook.com]

- 7. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. Biocatalysis by Transglutaminases: A Review of Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Transglutaminases: multifunctional cross-linking enzymes that stabilize tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. ijlpr.com [ijlpr.com]

- 15. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]

- 16. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

L-Homoglutamine: An Inquiry into its Natural Occurrence and Biosynthetic Origins

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the vast landscape of amino acid biochemistry, the focus has predominantly remained on the canonical proteinogenic amino acids. However, the realm of non-proteinogenic amino acids offers a largely untapped reservoir of novel biological functions and therapeutic potential. This guide delves into one such molecule: L-Homoglutamine. Unlike its well-studied lower homolog, L-glutamine, the natural origins and endogenous synthesis of L-homoglutamine remain enigmatic. This document serves not as a definitive repository of established knowledge, but as a technical primer that consolidates the current understanding, highlights the conspicuous gaps in the scientific literature, and provides a structured, scientifically-grounded framework for future research. We will navigate the known chemical properties of L-homoglutamine, propose hypothetical biosynthetic pathways based on established enzymatic mechanisms, and outline robust experimental workflows for its potential discovery and characterization in biological systems.

L-Homoglutamine: A Structural Perspective

L-Homoglutamine, also known as 6-oxo-L-lysine or (S)-2-amino-6-carbamoylhexanoic acid, is a structural analog of the proteinogenic amino acid L-glutamine.[1][2] Its structure features an additional methylene group (-CH2-) in the side chain, extending the carbon backbone to that of a lysine derivative. This seemingly minor modification significantly alters its chemical properties and potential biological roles, distinguishing it from L-glutamine.

| Property | L-Glutamine | L-Homoglutamine |

| Chemical Formula | C5H10N2O3 | C6H12N2O3 |

| Molar Mass | 146.14 g/mol [3] | 160.17 g/mol [1][2] |

| Structure | 2-amino-4-carbamoylbutanoic acid | 2-amino-5-carbamoylpentanoic acid |

| Key Difference | Four-carbon backbone | Five-carbon backbone (homologated) |

This structural extension implies that any endogenous synthesis would likely require enzymatic machinery capable of recognizing and acting upon precursors with a longer carbon chain than those utilized in canonical glutamine metabolism.

Natural Sources: An Uncharted Territory

A comprehensive survey of scientific literature and metabolic databases reveals a significant void regarding the natural occurrence of L-homoglutamine. While thousands of non-proteinogenic amino acids have been identified from various natural sources, including plants, bacteria, and marine organisms, L-homoglutamine is not among those with well-documented natural origins.[4][5][6] Organisms such as actinomycetes and marine invertebrates are known for producing a vast array of unique secondary metabolites, including unusual amino acids, but specific evidence for L-homoglutamine synthesis is absent from the current body of research.[7][8][9][10][11]

This lack of evidence presents a compelling research opportunity. The absence of detection could be due to its actual rarity in nature, or it could be a consequence of its low abundance or transient nature, causing it to be missed by conventional analytical methods focused on more common metabolites.

Endogenous Synthesis: A Hypothetical Pathway

In the absence of direct evidence for a biosynthetic pathway, we can postulate a hypothetical route to L-homoglutamine by extrapolating from known mechanisms of amino acid biosynthesis. The most plausible pathway would be an extension of the glutamate family synthesis route.[12][13]

The proposed pathway initiates from α-ketoadipate, a six-carbon α-keto acid that is an intermediate in lysine metabolism.

Step 1: Transamination of α-Ketoadipate The initial step would likely involve the transamination of α-ketoadipate to yield L-homoglutamate. This reaction would be catalyzed by a transaminase, transferring an amino group from a donor like L-glutamate.

-

Enzyme: A broad-specificity aminotransferase.

-

Substrates: α-Ketoadipate, L-Glutamate (or other amino donor).

-

Products: L-Homoglutamate, α-Ketoglutarate.

Step 2: Amidation of L-Homoglutamate The terminal carboxyl group of L-homoglutamate would then be amidated to form L-homoglutamine. This reaction is analogous to the conversion of glutamate to glutamine, catalyzed by glutamine synthetase.[12]

-

Enzyme: A putative "Homoglutamine Synthetase" or a glutamine synthetase with relaxed substrate specificity.

-

Substrates: L-Homoglutamate, ATP, Ammonia (NH3).

-

Products: L-Homoglutamine, ADP, Phosphate.

This hypothetical pathway provides a logical and biochemically plausible route for the endogenous synthesis of L-homoglutamine.

Caption: Hypothetical biosynthetic pathway of L-Homoglutamine.

Experimental Workflow for Detection and Verification

For researchers aiming to explore the natural existence of L-homoglutamine, a structured and sensitive analytical workflow is paramount. The following protocol outlines a robust approach for the extraction, detection, and quantification of L-homoglutamine from biological samples.

Sample Preparation and Extraction

-

Sample Collection: Collect biological material (e.g., microbial cell pellets, plant tissue, marine invertebrate homogenate).

-

Homogenization: Homogenize the sample in a suitable buffer, such as 80% methanol, to precipitate proteins and extract small molecules.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolite extract.

-

Drying and Reconstitution: Dry the supernatant using a vacuum concentrator and reconstitute the extract in a mobile phase-compatible solvent for analysis.

Analytical Detection by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for sensitive and specific detection of low-abundance metabolites.

-

Chromatographic Separation:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining and separating polar compounds like amino acids.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate).

-

Standard: An analytical standard of chemically synthesized L-homoglutamine is essential for retention time and fragmentation pattern comparison.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

SRM Transitions: A specific precursor-to-product ion transition must be determined using the L-homoglutamine standard.

-

Precursor Ion (Q1): [M+H]+ for L-homoglutamine (m/z 161.09).

-

Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (e.g., loss of the carboxyl group or side chain fragmentation).

-

-

Caption: Experimental workflow for L-Homoglutamine detection.

Conclusion and Future Directions

L-Homoglutamine remains a molecule of significant interest, primarily due to the current lack of knowledge surrounding its role in biology. This guide has established that while it is a known chemical entity, its natural sources and endogenous biosynthetic pathways are yet to be discovered. The proposed hypothetical pathway and experimental workflow are intended to provide a foundational roadmap for researchers to begin the search for this elusive amino acid.

Future research should focus on:

-

Screening of Natural Sources: Systematic screening of diverse organisms, particularly those known for producing unique secondary metabolites, using sensitive LC-MS/MS methods.

-

Enzyme Characterization: If L-homoglutamine is discovered, subsequent work should focus on identifying and characterizing the enzymes responsible for its synthesis.

-

Functional Genomics: Utilizing genomic and transcriptomic data to identify putative genes involved in the proposed biosynthetic pathway.

The potential discovery of L-homoglutamine in a biological context could open new avenues in metabolic research, with implications for drug development and a deeper understanding of the diversity of life at the molecular level.

References

- Walsh, C. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(3), 1205-1343.

- Meijer, A. J., et al. (2003). Amino acids as regulators and components of nonproteinogenic pathways. The Journal of Nutrition, 133(6), 2057S-2062S.

- Wikipedia contributors. (2023). Non-proteinogenic amino acids. Wikipedia, The Free Encyclopedia.

- BrainKart. (2017). Non-proteinogenic amino acids and its role. BrainKart.

- Prasad Naidu, M. (2016). Non protein amino acids. Slideshare.

- MedChemExpress. (n.d.). 2-Amino-5-ureidopentanoic acid. MedChemExpress.

- Tabata, K., et al. (2013). Enzymatic production of L-alanyl-L-glutamine by recombinant E. coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis. Bioscience, Biotechnology, and Biochemistry, 77(3), 618-623.

- Biosynth. (n.d.). L-Homoglutamine. Biosynth.

- Hsiao, H. Y., et al. (1988). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews (Vol. 6, pp. 179-216). Intercept Ltd.

- BenchChem. (2025). The In Vivo Enzymatic Synthesis of γ-L-Glutamyl-L-Glutamine: A Technical Guide. BenchChem.

- Santa Cruz Biotechnology, Inc. (n.d.). L-Homoglutamine. Santa Cruz Biotechnology.

- PubChem. (n.d.). L-glutamate and L-glutamine biosynthesis. PubChem.

- Abdel-Razek, A. S., et al. (2024). Actinomycetes: Isolation, Cultivation and its Active Biomolecules. Journal of Pure and Applied Microbiology, 18(1), 1-19.

- IGNOU. (n.d.). BIOSYNTHESIS OF AMINO ACIDS. eGyanKosh.

- Khedouri, E., et al. (1964). ENZYMATIC SYNTHESIS OF BETA-AMINOGLUTARAMIC ACID (BETA-GLUTAMINE)

- O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799.

- PubChem. (n.d.). L-Glutamine. PubChem.

- P3 BioSystems. (n.d.). Unusual Amino Acids - Homoglutamine (Hgln). P3 BioSystems.

- DrugBank. (n.d.). (S)-2-Amino-5-ureidopentanoic acid. DrugBank Online.

- Proteintech. (n.d.). 2-Amino-5-ureidopentanoic acid. Proteintech.

- TargetMol. (n.d.). 2-Amino-5-ureidopentanoic acid. TargetMol.

- PubChem. (n.d.). D,L-Homoglutamine. PubChem.

- Suthindhiran, K., & Kannabiran, K. (2010). L-glutaminase Producing Actinomycetes from Marine Sediments –Selective Isolation, Semi Quantitative Assay and Characterization of Potential Strain.

- Sheng, Q., et al. (2021). Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects. Biotechnology Advances, 52, 107829.

- Kasinathan, K., et al. (2006). Optimum conditions for L-glutaminase production by actinomycete strain isolated from estuarine fish, Chanos chanos (Forskal, 1775). Indian Journal of Experimental Biology, 44(3), 256-258.

- Reitzer, L. (2003). Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. EcoSal Plus, 1(1).

- Fernández-García, A., et al. (2020). Marine Invertebrates: A Promissory Still Unexplored Source of Inhibitors of Biomedically Relevant Metallo Aminopeptidases Belonging to the M1 and M17 Families. Marine Drugs, 18(11), 543.

- Genva, M., et al. (2019). Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. Antibiotics, 8(4), 1-21.

- ResearchGate. (2021). Simplified glutamine biosynthesis pathway in plants.

- Lee, N., & Hwang, S. (2021). Recent Advances of Actinomycetes. Biomolecules, 11(2), 162.

- Inês, M., et al. (2021). Marine Organisms as Alkaloid Biosynthesizers of Potential Anti-Alzheimer Agents. Marine Drugs, 19(11), 606.

- Chen, W., et al. (2019). Marine Organisms as a Prolific Source of Bioactive Depsipeptides. Marine Drugs, 17(10), 579.

- Lauritano, C., & Ianora, A. (2021). Recent Discoveries on Marine Organism Immunomodulatory Activities. Marine Drugs, 19(11), 607.

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 6. brainkart.com [brainkart.com]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. Marine Invertebrates: A Promissory Still Unexplored Source of Inhibitors of Biomedically Relevant Metallo Aminopeptidases Belonging to the M1 and M17 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production | MDPI [mdpi.com]

- 10. Marine Organisms as Alkaloid Biosynthesizers of Potential Anti-Alzheimer Agents [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. L-glutamate and L-glutamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Homoglutamine: From Synthetic Analog to Quantitative Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm Shift in Understanding L-Homoglutamine

Initial inquiries into the physiological concentration of L-Homoglutamine in human plasma have revealed a critical insight: L-Homoglutamine is not a known endogenous component of the human metabolome. Extensive searches of metabolomic databases and scientific literature have not identified this compound as naturally occurring in humans. Instead, L-Homoglutamine is recognized as a synthetic analog of the proteinogenic amino acid L-glutamine.[1][2][]

This guide, therefore, pivots from an exploration of physiological levels to a more relevant and practical focus for the scientific community: the utility of L-Homoglutamine as an exogenous research compound and a detailed methodology for its accurate quantification in human plasma. This information is paramount for researchers utilizing L-Homoglutamine in preclinical and clinical studies, for instance, in pharmacokinetic and pharmacodynamic (PK/PD) assessments or as a potential glutamine antagonist in therapeutic development.[4][5][6]

This document will serve as a comprehensive technical resource, providing a robust framework for the experimental design and analytical validation required to study L-Homoglutamine in a biological matrix.

L-Homoglutamine: A Tool for Research and Discovery

L-Homoglutamine, as a structural analog of L-glutamine, presents a unique tool for investigating glutamine metabolism and its role in various physiological and pathological processes. Its primary applications in research stem from its potential to interact with pathways that utilize L-glutamine.

Potential as a Glutamine Antagonist

Given the "glutamine addiction" of many cancer cells, where glutamine serves as a key nutrient for proliferation, compounds that interfere with glutamine metabolism are of significant interest in oncology research.[6] L-Homoglutamine, by mimicking L-glutamine, may act as a competitive inhibitor of glutamine transporters or enzymes, thereby disrupting cancer cell metabolism.[4][5] Preclinical studies with glutamine antagonists have shown promise, and the ability to accurately measure a novel analog like L-Homoglutamine is fundamental to its development.[7]

Role in Peptide Synthesis and Preclinical Models

L-Homoglutamine has been utilized in the synthesis of peptide analogs, such as substance P analogs, to probe structure-activity relationships.[1] Its incorporation can alter the peptide's conformation and biological activity, providing insights into receptor binding and signaling. Furthermore, its use in preclinical animal models necessitates validated methods to correlate administered doses with plasma concentrations and pharmacological effects.[7][8]

Quantitative Analysis of L-Homoglutamine in Human Plasma: A Methodological Blueprint

The accurate quantification of L-Homoglutamine in human plasma is critical for its evaluation as a research tool or therapeutic candidate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of amino acids and their analogs in complex biological matrices.[9][10][11]

Pre-analytical Considerations and Sample Handling

The integrity of the analytical data begins with meticulous pre-analytical procedures. Given that L-glutamine is susceptible to degradation, its analog, L-Homoglutamine, may share similar stability characteristics.[12][13][14]

Table 1: Pre-analytical Protocol for Plasma Sample Collection and Storage

| Step | Procedure | Rationale |

| 1. Blood Collection | Collect whole blood in tubes containing K2-EDTA as an anticoagulant. | To prevent coagulation and preserve cellular components. |

| 2. Plasma Separation | Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C within 30 minutes of collection. | To separate plasma from blood cells promptly and minimize potential enzymatic degradation. |

| 3. Plasma Aliquoting | Immediately transfer the plasma supernatant to clean, pre-labeled polypropylene tubes. | To avoid contamination and prepare for storage. |

| 4. Storage | Snap-freeze the plasma aliquots in a dry ice/ethanol bath and store at -80°C until analysis. | To ensure long-term stability and prevent degradation of the analyte.[13][14] |

Diagram 1: Pre-analytical Workflow

Caption: Workflow for optimal pre-analytical handling of plasma samples.

Sample Preparation: Protein Precipitation

Prior to LC-MS/MS analysis, proteins in the plasma sample must be removed as they can interfere with the analysis and damage the chromatographic column. A simple and effective method is protein precipitation.[9]

Step-by-Step Protein Precipitation Protocol:

-

Thaw Samples: Thaw the frozen plasma samples on ice.

-

Spike with Internal Standard: To a 100 µL aliquot of plasma, add a known concentration of a suitable internal standard (IS). An ideal IS would be a stable isotope-labeled L-Homoglutamine (e.g., L-Homoglutamine-d5). If unavailable, a structurally similar compound that is not present in the sample can be used.

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Method for L-Homoglutamine Quantification

This section outlines a robust LC-MS/MS method for the quantification of L-Homoglutamine. The parameters provided are a starting point and should be optimized for the specific instrumentation used.

Table 2: LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 2% B to 98% B over 5 minutes, followed by a 2-minute re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (L-Homoglutamine) | Q1: m/z 161.1 -> Q3: m/z 144.1 (loss of NH3) |

| MRM Transition (IS) | To be determined based on the chosen internal standard |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for L-Homoglutamine and IS |

Diagram 2: Analytical Workflow

Caption: Overview of the analytical workflow for L-Homoglutamine quantification.

Derivatization for HPLC-FLD Analysis (Alternative Method)

For laboratories without access to LC-MS/MS, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization is a viable alternative for amino acid analysis.[15][16][17][18]

Derivatization with o-Phthalaldehyde (OPA):

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive pre-column derivatization method.[18]

Step-by-Step OPA Derivatization Protocol:

-

Prepare OPA Reagent: Dissolve OPA in a borate buffer (pH 9.5) with the addition of 2-mercaptoethanol.

-

Reaction: Mix the sample supernatant with the OPA reagent. The reaction is typically complete within 1-2 minutes at room temperature.

-

Injection: Inject the derivatized sample onto the HPLC system.

-

HPLC-FLD Analysis: Use a reversed-phase C18 column and a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) for separation. Detection is performed with a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).

Data Analysis and Method Validation

A rigorous validation of the analytical method is essential to ensure the reliability of the generated data. Key validation parameters include:

-

Linearity: The range over which the detector response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13][14][19]

Conclusion and Future Directions

This technical guide establishes that L-Homoglutamine is an exogenous compound with potential applications in biomedical research. The provided methodological framework for its quantification in human plasma offers a robust starting point for researchers. Future work should focus on the development and validation of a stable isotope-labeled internal standard for L-Homoglutamine to further enhance the accuracy and precision of its quantification. As research into glutamine metabolism continues to evolve, the tools and methods to study its analogs, such as L-Homoglutamine, will be of increasing importance in the quest for novel therapeutic strategies.

References

-

Hashimoto, T., Sakura, N., Hirose, K., Uchida, Y., Nishijima, M., & Moro, T. (Year). Synthesis and Biological Activity of Substance P Analogs Containing Pyrohomoglutamic Acid and Homoglutamine. Bulletin of the Chemical Society of Japan. [Link]

-

Reddy, G. S., & Kumar, P. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Journal of Pharmaceutical Research International, 33(42A), 238-249. [Link]

-

PubChem. (n.d.). D,L-Homoglutamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. [Link]

-

Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. [Link]

-

Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vazquez-Fresno, R., ... & Wilson, M. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617. [Link]

-

Sharma, A., & McGlothlin, J. (2020). A Population Pharmacokinetic Analysis of l-Glutamine Exposure in Patients with Sickle Cell Disease: Evaluation of Dose and Food Effects. Clinical Pharmacokinetics, 59(11), 1439-1448. [Link]

-

Hoffman, J. R., Stout, J. R., Fukuda, D. H., Kang, J., & Ratamess, N. A. (2012). L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein. Nutrition research, 32(4), 261-266. [Link]

-

Teerlink, T., van Leeuwen, P. A., & Houdijk, A. (1994). Rapid determination of glutamine in biological samples by high-performance liquid chromatography. Journal of chromatography. B, Biomedical applications, 661(2), 324-329. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Glutamine (HMDB0000641). [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. [Link]

-

Pharmaffiliates. (n.d.). L-Homoglutamine. [Link]

-

Thermo Fisher Scientific. (2022, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. [Link]

-

MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. [Link]

-

Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]

-

Li, Y., Li, F., Hong, Z., & Liu, Y. (2015). Rapid determination of glutamine in human plasma by high-performance liquid chromatographic-tandem mass spectrometry and its application in pharmacokinetic studies. Journal of chromatographic science, 53(1), 79-84. [Link]

-

Holcenberg, J. S., & Roberts, J. (1979). Enhanced effect of an L-glutamine antagonist, L-(alphaS,5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, by Acinetobacter L-glutaminase-L-asparaginase. Cancer treatment reports, 63(6), 1109-1114. [Link]

-

Wishart, D. S., Tzur, D., Knox, C., Eisner, R., Guo, A. C., Young, N., ... & Rappaport, S. M. (2007). HMDB: the Human Metabolome Database. Nucleic acids research, 35(suppl_1), D521-D526. [Link]

-

Johns Hopkins Drug Discovery. (n.d.). Glutamine Antagonist. [Link]

-

Wishart, D. S., Knox, C., Guo, A. C., Eisner, R., Young, N., Gautam, B., ... & Liu, Y. (2009). HMDB: a knowledgebase for the human metabolome. Nucleic acids research, 37(suppl_1), D603-D610. [Link]

-

Lacey, J. M., & Wilmore, D. W. (1990). Is glutamine a conditionally essential amino acid?. Nutrition reviews, 48(8), 297-309. [Link]

-

Wischmeyer, P. E. (2006). Clinical applications of L-glutamine: past, present, and future. Nutrition in clinical practice, 21(2), 115-121. [Link]

-

PubChem. (n.d.). d-beta-Homoglutamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, K., & Elia, M. (1992). Factors affecting the stability of L-glutamine in solution. Clinical nutrition, 11(4), 185-191. [Link]

-

Al-Dirbashi, O. Y., Jacob, M., Al-Qahtani, K., El-Sabban, F., & Rashed, M. S. (2007). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Journal of chromatography B, 854(1-2), 125-131. [Link]

-

Ploessl, K., Wang, L., Lieberman, B. P., & Kung, H. F. (2012). L-5-[11C]-glutamine PET of breast cancer: Preclinical studies in mouse models. Journal of nuclear medicine, 53(5), 783-790. [Link]

-

Souba, W. W., & Austgen, T. R. (1990). Glutamine stability in biological tissues evaluated by fluorometric analysis. Journal of parenteral and enteral nutrition, 14(6), 643-647. [Link]

-

Curi, R., Lagranha, C. J., Doi, S. Q., & Sellitti, D. F. (2007). Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction. Clinical nutrition, 26(4), 494-501. [Link]

-

Li, Y., Kang, J., & Li, Y. (2022). Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles. Frontiers in veterinary science, 9, 968631. [Link]

-

Li, Y., Li, F., Hong, Z., & Liu, Y. (2015). Rapid determination of glutamine in human plasma by high-performance liquid chromatographic-tandem mass spectrometry and its application in pharmacokinetic studies. Journal of chromatographic science, 53(1), 79-84. [Link]

-

Leone, R. D., & Le, A. (2019). Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. Trends in cancer, 5(11), 715-726. [Link]

-

Database Commons. (n.d.). HMDB. [Link]

-

Li, Y., Li, F., & Liu, Y. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 12(12), 1248. [Link]

-

van der Knaap, M. S., Verhoeven-Duif, N. M., van Gassen, K. L. I., & de Sain-van der Velden, M. G. M. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 6(4), 86. [Link]

-

Chorilli, M., Salgado, H. R. N., Santos, F. A., & Silva, L. A. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3(2), 113-117. [Link]

-

van der Knaap, M. S., Verhoeven-Duif, N. M., van Gassen, K. L. I., & de Sain-van der Velden, M. G. M. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 6(4), 86. [Link]

-

Li, Y., Li, F., Hong, Z., & Liu, Y. (2015). Rapid determination of glutamine in human plasma by high-performance liquid chromatographic-tandem mass spectrometry and its application in pharmacokinetic studies. Journal of chromatographic science, 53(1), 79-84. [Link]

-

Zemlyakov, A. E., Tsikalov, V. V., Chirva, V. Y., & Andronovskaya, I. B. (2008). [Synthesis and biological activity of aryl S-beta-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine]. Bioorganicheskaia khimiia, 34(2), 245-251. [Link]

-

Schulte, M. L., Fu, A., Zhao, P., Li, J., Geng, L., Smith, S. T., ... & Manning, H. C. (2018). Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature medicine, 24(2), 194-202. [Link]

-

Dechelotte, P., Hasselmann, M., Cynober, L., Allaouchiche, B., Coëffier, M., Hecketsweiler, B., ... & Roulet, M. (2006). Effects of L-alanyl L-glutamine dipeptide-supplemented parenteral nutrition on lymphocyte subpopulations and in prevalence of nosocomial infection in critically ill patients. Critical care medicine, 34(3), 608-614. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scbt.com [scbt.com]

- 4. Enhanced effect of an L-glutamine antagonist, L-(alphaS,5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, by Acinetobacter L-glutaminase-L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 6. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamine stability in biological tissues evaluated by fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. actascientific.com [actascientific.com]

- 16. Rapid determination of glutamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 18. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]

- 19. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of L-Homoglutamine as a collagenase inhibitor

An In-Depth Technical Guide on the Proposed Mechanism of Action of L-Homoglutamine as a Collagenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagenases, particularly matrix metalloproteinases (MMPs), are critical enzymes involved in the turnover of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and fibrosis, making them attractive therapeutic targets. While various classes of collagenase inhibitors have been developed, the exploration of novel scaffolds remains a priority to overcome challenges of specificity and off-target effects. This technical guide proposes a hypothetical mechanism of action for L-Homoglutamine as a collagenase inhibitor, drawing upon established principles of metalloproteinase inhibition. We will delve into the structural rationale for its potential inhibitory activity, outline a comprehensive experimental strategy for validation, and provide detailed protocols for key assays. This document serves as a roadmap for researchers interested in exploring the therapeutic potential of amino acid analogs as a new class of collagenase inhibitors.

The Central Role of Collagenases in Health and Disease

Collagenases are a subfamily of endopeptidases responsible for initiating the degradation of fibrillar collagens.[1] The most well-characterized collagenases in humans are the matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes crucial for tissue remodeling, wound healing, and angiogenesis.[1][2] However, their overexpression or aberrant activation contributes to the pathological breakdown of connective tissues in a variety of diseases.[3]

The Catalytic Domain: A Closer Look at the Active Site

The catalytic activity of MMPs resides within a highly conserved domain featuring a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues in a HEXXHXXGXXH motif.[1] A nearby glutamic acid residue acts as a general base during catalysis. The active site cleft accommodates the polypeptide chain of the substrate, with specificity determined by the depth and chemical nature of the binding pockets (S1', S2', etc.) adjacent to the catalytic zinc.

The Mechanism of Collagenolysis

MMPs cleave the triple helical collagen molecule at a specific site, unwinding it into gelatin fragments that are then susceptible to further degradation by other proteases.[4] The catalytic mechanism involves the polarization of a water molecule by the zinc ion, which then attacks the scissile peptide bond of the substrate.

A Landscape of Collagenase Inhibitors

The development of MMP inhibitors has been a major focus of drug discovery. Most inhibitors function by chelating the active site zinc ion, thereby preventing its interaction with the substrate or the catalytic water molecule.

Major Classes of MMP Inhibitors

-

Hydroxamates: These are potent, broad-spectrum MMP inhibitors characterized by a -C(=O)NHOH group that forms a strong bidentate coordination with the catalytic zinc. Their clinical utility has been hampered by off-target effects.

-

Carboxylates: These inhibitors utilize a carboxyl group to chelate the zinc ion. They generally exhibit lower potency than hydroxamates but can offer improved selectivity.[5]

-

Sulfonyls: Compounds incorporating sulfonylated moieties have also shown promise as collagenase inhibitors.[5]

-

Natural Products: A variety of natural compounds from marine and terrestrial sources have been identified as collagenase inhibitors.[6][7]

L-Homoglutamine: A Novel Scaffold for Collagenase Inhibition?

L-Homoglutamine, an amino acid analog of L-glutamine with an additional methylene group in its side chain, has not been extensively studied as a collagenase inhibitor. However, its chemical structure presents intriguing possibilities for interaction with the MMP active site.

Proposed Mechanism of Action: Zinc Chelation

We hypothesize that L-Homoglutamine could act as a collagenase inhibitor by chelating the catalytic zinc ion within the enzyme's active site. The α-amino and α-carboxyl groups of L-Homoglutamine could potentially form a bidentate coordination complex with the zinc ion, similar to the mechanism of carboxylate-based inhibitors. The longer side chain of L-Homoglutamine, compared to glutamine, may allow for favorable interactions with the enzyme's binding pockets, contributing to its affinity and specificity.

Caption: Proposed chelation of the catalytic zinc ion by L-Homoglutamine.

Potential Mode of Inhibition

The mode of inhibition by L-Homoglutamine could be competitive, non-competitive, or mixed.

-

Competitive Inhibition: If L-Homoglutamine directly competes with the collagen substrate for binding to the active site, it would act as a competitive inhibitor. This would be characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax).

-

Non-competitive Inhibition: If L-Homoglutamine binds to a site on the enzyme distinct from the active site (an allosteric site) and reduces its catalytic efficiency, it would be a non-competitive inhibitor.[4][8] This would result in a decrease in Vmax with no change in Km.

-

Mixed Inhibition: This would occur if L-Homoglutamine can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

A Strategic Approach to Experimental Validation

A multi-faceted experimental approach is required to rigorously test the hypothesis of L-Homoglutamine as a collagenase inhibitor and to elucidate its mechanism of action.

Caption: Experimental workflow for validating the inhibitory activity of L-Homoglutamine.

Step-by-Step Experimental Protocols

This assay is used to determine the concentration of L-Homoglutamine required to inhibit 50% of the collagenase activity (IC50).[9]

Materials:

-

Collagenase from Clostridium histolyticum[6]

-

Fluorogenic collagenase substrate (e.g., DQ™ gelatin or a FRET peptide)[9]

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)

-

L-Homoglutamine

-

Positive control inhibitor (e.g., 1,10-Phenanthroline)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of L-Homoglutamine in assay buffer.

-

Perform serial dilutions of L-Homoglutamine in the microplate.

-

Add a fixed concentration of collagenase to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using an excitation/emission wavelength appropriate for the substrate (e.g., 495/515 nm for DQ™ gelatin).

-

Calculate the rate of substrate cleavage for each concentration of L-Homoglutamine.

-

Plot the percentage of inhibition versus the logarithm of the L-Homoglutamine concentration and determine the IC50 value using a non-linear regression curve fit.

These experiments will determine the mode of inhibition.

Procedure:

-

Perform the collagenase activity assay as described above, but vary the concentration of both the substrate and L-Homoglutamine.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the changes in Km and Vmax in the presence of L-Homoglutamine to determine if the inhibition is competitive, non-competitive, or mixed.

SPR will be used to measure the binding affinity and kinetics (association and dissociation rates) of L-Homoglutamine to collagenase.

Procedure:

-

Immobilize purified collagenase onto a sensor chip.

-

Flow different concentrations of L-Homoglutamine over the chip surface.

-

Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound L-Homoglutamine.

-

Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

ITC provides a complete thermodynamic profile of the binding interaction.

Procedure:

-

Place a solution of collagenase in the sample cell of the calorimeter.

-

Titrate a solution of L-Homoglutamine into the sample cell.

-

Measure the heat released or absorbed during the binding event.

-

Analyze the data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical Data Presentation

The following tables summarize the expected outcomes if L-Homoglutamine acts as a collagenase inhibitor.

Table 1: Hypothetical Inhibition and Kinetic Parameters

| Parameter | Value | Interpretation |

| IC50 | 50 µM | Moderate inhibitory potency |

| Ki | 25 µM | Dissociation constant of the enzyme-inhibitor complex |

| Mode of Inhibition | Competitive | Inhibitor binds to the active site |

Table 2: Hypothetical Binding and Thermodynamic Data

| Parameter | Value | Interpretation |

| KD (SPR) | 30 µM | Moderate binding affinity |

| kon (SPR) | 1 x 10³ M⁻¹s⁻¹ | Rate of association |

| koff (SPR) | 0.03 s⁻¹ | Rate of dissociation |

| ΔH (ITC) | -5 kcal/mol | Favorable enthalpic contribution to binding |

| -TΔS (ITC) | -2 kcal/mol | Favorable entropic contribution to binding |

| ΔG (ITC) | -7 kcal/mol | Spontaneous binding interaction |

Discussion and Future Perspectives

The validation of L-Homoglutamine as a collagenase inhibitor would open up a new avenue for the development of therapeutics targeting MMPs. Its simple structure and potential for chemical modification make it an attractive starting point for structure-activity relationship (SAR) studies. Future research could focus on synthesizing derivatives of L-Homoglutamine to improve its potency and selectivity. Furthermore, investigating its efficacy in cell-based and in vivo models of diseases characterized by excessive collagen degradation would be a critical next step.

Conclusion

While direct evidence is currently lacking, the chemical structure of L-Homoglutamine provides a sound theoretical basis for its potential as a collagenase inhibitor. The proposed mechanism of zinc chelation is a well-established paradigm in MMP inhibition. The comprehensive experimental strategy outlined in this guide provides a clear path for testing this hypothesis. The discovery of L-Homoglutamine's inhibitory activity against collagenases could pave the way for a new class of therapeutics for a wide range of debilitating diseases.

References

- KINETICS OF INHIBITION OF TYPE I COLLAGENASE BY DIALDEHYDE CELLULOSE IN STABILIZ

- Structure-activity relationships and action mechanisms of collagen-like antimicrobial peptides - PubMed

- T Lymphocytes Induce Endothelial Cell Matrix Metalloproteinase Expression by a CD40L-Dependent Mechanism: Implications for Tubule Form

- Protease inhibitors.

- Therapeutic Potential of Glutaminase Inhibition Targeting Metabolic Adaptations in Resistant Melanomas to Targeted Therapy - PMC

- In vitro antioxidant, collagenase inhibition, and in vivo anti-wrinkle effects of combined formulation containing Punica granatum, Ginkgo biloba, Ficus carica, and Morus alba fruits extract - NIH

- Identification and Dynamics Understanding of Novel Inhibitors of Peptidase Domain of Collagenase G

- Structure–Activity Relationship Study on Col-003, a Protein–Protein Interaction Inhibitor between Collagen and Hsp47 | Request PDF - ResearchG

- Amino acid residues involved in binding pocket of matrix metalloproteinase-9 receptor Figure 2 - ResearchG

- Kinetics of inhibition of type I collagenase by dialdehyde cellulose in stabilization of type I collagen | Request PDF - ResearchG

- Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigment

- Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associ

- Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC - PubMed Central

- Structure-Activity Relationship Study on Col-003, a Protein-Protein Interaction Inhibitor between Collagen and Hsp47 - PubMed

- Collagenase Inhibitor Assay Kit (Fluorometric) (ab211108) - Abcam

- Computational prediction integrating the inhibition kinetics of gallotannin on α-glucosidase

- The Versatility of Collagen in Pharmacology: Targeting Collagen, Targeting with Collagen - MDPI

- Antibiotic and novel compounds manipulation in vitro collagen matrix cells changes extracellular matrix non-complete cell division of fibroblast cells as new dermology technology | bioRxiv

- Inhibition of Collagenase by Mycosporine-like Amino Acids

- Post-Translational Modification-Dependent Activity of M

- Collagenase - Assay - Worthington Biochemical

- Rhodotorula mucilaginosa Growth on Glutamine Is Sensitive to Mammalian-Glutaminase Inhibitors - MDPI

- Binding of amelogenin to MMP-9 and their co-expression in developing mouse teeth

Sources

- 1. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. T Lymphocytes Induce Endothelial Cell Matrix Metalloproteinase Expression by a CD40L-Dependent Mechanism: Implications for Tubule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.uc.edu [journals.uc.edu]

- 5. Protease inhibitors. Part 8: synthesis of potent Clostridium histolyticum collagenase inhibitors incorporating sulfonylated L-alanine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant, collagenase inhibition, and in vivo anti-wrinkle effects of combined formulation containing Punica granatum, Ginkgo biloba, Ficus carica, and Morus alba fruits extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Collagenase Inhibitor Assay Kit (Fluorometric) (ab211108) | Abcam [abcam.com]

An In-Depth Technical Guide to the Role of L-Homoglutamate in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homoglutamate, a non-proteinogenic amino acid, emerges as a critical neuromodulator and potential neurotoxin within the central nervous system (CNS). As an intermediate in the saccharopine pathway of L-lysine degradation, its accumulation due to genetic defects in the AASS gene leads to the neurometabolic disorders hyperlysinemia and saccharopinuria. This guide provides a comprehensive technical overview of the synthesis, metabolism, and multifaceted roles of L-homoglutamate in the CNS. We will delve into the molecular mechanisms of its neurotoxicity, including its potential as an excitotoxin acting on N-methyl-D-aspartate (NMDA) receptors and its impact on mitochondrial function. Furthermore, this guide will detail established and emerging methodologies for the detection and quantification of L-homoglutamate in biological matrices and explore the utility of cellular and animal models in elucidating its pathophysiological significance. This document is intended to serve as a foundational resource for researchers and clinicians investigating the intricate contributions of L-homoglutamate to neurological function and disease.

Introduction: The Emergence of L-Homoglutamate in Neuroscience

While the roles of canonical amino acid neurotransmitters like L-glutamate are well-established, the significance of their structural analogs is an expanding frontier in neuroscience. L-Homoglutamate, with its additional methylene group compared to L-glutamate, represents a molecule of significant interest. Primarily recognized as a metabolic intermediate, its accumulation in certain pathological states has unveiled its potent effects on neuronal function. This guide will synthesize the current understanding of L-homoglutamate, moving from its biochemical origins to its implications in neurological disorders, providing a technical framework for future research and therapeutic development.

Biochemical Landscape of L-Homoglutamate in the CNS

The Saccharopine Pathway: The Primary Source of L-Homoglutamate

In mammals, the principal route for L-lysine catabolism is the saccharopine pathway, which is primarily active in the liver but also occurs in the brain. This mitochondrial pathway is responsible for the conversion of L-lysine into acetyl-CoA. L-homoglutamate is a key intermediate in this pathway.

The initial steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[1][2] This enzyme possesses two distinct domains:

-

Lysine-ketoglutarate reductase (LKR) : Catalyzes the condensation of L-lysine and α-ketoglutarate to form saccharopine.

-

Saccharopine dehydrogenase (SDH) : Catalyzes the oxidative deamination of saccharopine to yield L-homoglutamate (α-aminoadipic-δ-semialdehyde) and L-glutamate.[1][3]

A defect in the SDH activity of AASS leads to the accumulation of saccharopine and upstream metabolites, including lysine.[3][4]

Genetic Disorders Leading to L-Homoglutamate Dysregulation

Mutations in the AASS gene on chromosome 7q31.3 are the genetic basis for hyperlysinemia.[1][4] This autosomal recessive disorder is biochemically characterized by elevated levels of lysine in the blood, urine, and cerebrospinal fluid.[4] Depending on the affected enzymatic activity of the AASS protein, hyperlysinemia is classified into two types:

-

Hyperlysinemia Type I : Deficiency in both LKR and SDH activities.

-

Saccharopinuria (Hyperlysinemia Type II) : Deficiency primarily in SDH activity, leading to the accumulation and excretion of saccharopine.[4][5]